

### Assessing the Therapeutic Window of CT1113 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical therapeutic window of **CT1113**, a novel inhibitor of ubiquitin-specific proteases USP28 and USP25. The information presented herein is based on currently available preclinical data.

#### **Introduction to CT1113**

**CT1113** is a potent small molecule inhibitor targeting USP28 and USP25, two deubiquitinating enzymes implicated in the stability of key oncoproteins. By inhibiting these enzymes, **CT1113** promotes the degradation of cancer-driving proteins such as c-MYC and NOTCH1, leading to anti-tumor activity. Preclinical studies have demonstrated its potential in various cancer models, including pancreatic cancer, colon cancer, and acute lymphoblastic leukemia.

### **Comparative Efficacy of CT1113**

Preclinical data demonstrates the anti-tumor efficacy of **CT1113** across a range of cancer cell lines and in vivo models.

#### **In Vitro Potency**

**CT1113** has shown potent growth-inhibitory effects on human Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL) cell lines, with an IC50 value of approximately 200 nM[1][2].



### In Vivo Efficacy

Pancreatic and Colon Cancer: In a human pancreatic cancer cell line (SW1990) xenograft model, treatment with **CT1113** resulted in significant suppression of tumor growth[3]. Similar efficacy was observed in a colon cancer xenograft model using the HCT116 cell line[3]. While specific tumor growth inhibition (TGI) percentages are not publicly available, the data indicates a strong anti-tumor effect in these solid tumor models[3].

Leukemia Models: In preclinical models of Ph+ALL, intraperitoneal injection of **CT1113** at tolerated doses demonstrated a significant growth inhibitory effect and prolonged the survival of treated mice compared to control groups[1][2].

### Safety and Tolerability Profile of CT1113

Defining the therapeutic window requires a thorough understanding of a compound's safety profile and its maximum tolerated dose (MTD).

### **Preclinical Toxicity Observations**

While a formal MTD study for **CT1113** is not publicly available, initial preclinical studies provide some insight into its tolerability. In one study, mice treated with **CT1113** for 21 days exhibited approximately a 10% decrease in body weight but showed no other noticeable signs of toxicity[3]. In studies on Ph+ALL models, **CT1113** was administered at "tolerated doses," which effectively eradicated leukemia cells and prolonged survival without indicating prohibitive toxicity[1][2].

## Comparison with Alternative USP28/USP25 Inhibitors

AZ1 is another dual inhibitor of USP28 and USP25 that has been evaluated in preclinical cancer models.

### **Comparative Data Summary**



| Parameter                 | CT1113                                                                   | AZ1 (Alternative)                                        |
|---------------------------|--------------------------------------------------------------------------|----------------------------------------------------------|
| Target                    | USP28 / USP25                                                            | USP28 / USP25                                            |
| In Vitro Potency (IC50)   | ~200 nM (Ph+ALL cell lines)[1] [2]                                       | 0.6 μM (USP28), 0.7 μM<br>(USP25)                        |
| Preclinical Models Tested | Pancreatic Cancer (SW1990),<br>Colon Cancer (HCT116),<br>Ph+ALL[1][2][3] | Non-Small Cell Lung Cancer,<br>Colitis-associated Cancer |
| Reported In Vivo Dosing   | "Tolerated doses"[1][2]                                                  | 20 mg/kg/day (gavage)                                    |
| Observed In Vivo Efficacy | Significant tumor growth suppression, prolonged survival[1][2][3]        | Reduced tumor numbers in colon                           |
| Reported Toxicity         | ~10% body weight loss over 21 days[3]                                    | Not specified in reviewed documents                      |

## Signaling Pathways and Experimental Workflows CT1113 Mechanism of Action

**CT1113** exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP28 and USP25. This leads to the ubiquitination and subsequent proteasomal degradation of key oncoproteins.





Click to download full resolution via product page

Caption: Mechanism of action of CT1113.

### **Experimental Workflow for Therapeutic Window Assessment**

A typical preclinical workflow to determine the therapeutic window involves both in vitro and in vivo studies.



Click to download full resolution via product page



**Caption:** Preclinical therapeutic window assessment workflow.

# Detailed Experimental Protocols Cell Viability (MTS) Assay

- Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **CT1113** or a comparator compound. Include a vehicle-only control.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert MTS to formazan.
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

### In Vivo Xenograft Study

- Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID).
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SW1990 or HCT116) into the flank of each mouse. For leukemia models, intravenous injection is typically used.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. For leukemia models, monitor disease progression through bioluminescence imaging or flow cytometry of peripheral blood.
- Treatment: Once tumors reach a specified size or leukemia is established, randomize the
  mice into treatment and control groups. Administer CT1113, a comparator drug, or vehicle
  via the determined route (e.g., intraperitoneal injection or oral gavage) and schedule.



- Efficacy Assessment: Continue to monitor tumor volume or leukemia progression throughout the study. For solid tumors, calculate Tumor Growth Inhibition (TGI). For leukemia models, monitor survival.
- Toxicity Assessment: Monitor animal body weight, clinical signs of toxicity, and, if applicable, perform hematological and clinical chemistry analysis at the end of the study.

### **Maximum Tolerated Dose (MTD) Study**

- Dose Escalation: Administer escalating doses of CT1113 to cohorts of non-tumor-bearing or tumor-bearing mice.
- Toxicity Monitoring: Closely monitor the animals for a defined period for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
- MTD Determination: The MTD is defined as the highest dose that does not induce unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).

### Conclusion

CT1113 demonstrates promising anti-tumor activity in a variety of preclinical cancer models by targeting the USP28/USP25 deubiquitinases. While initial studies suggest a favorable therapeutic window, further investigation, including formal MTD studies and direct comparative efficacy trials against other USP28/25 inhibitors, is necessary to fully characterize its clinical potential. The provided experimental frameworks can guide researchers in designing studies to further elucidate the therapeutic index of CT1113.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. CT1113 / Chaser Therapeutics [delta.larvol.com]



- 2. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Therapeutic Window of CT1113 in Preclinical Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#assessing-the-therapeutic-window-of-ct1113-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com